molecular formula C11H8BrN3 B1492337 5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098078-41-0

5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No.: B1492337
CAS No.: 2098078-41-0
M. Wt: 262.1 g/mol
InChI Key: OMHDUBVJVNIWTF-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a chemical compound characterized by its bromophenyl group and triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a variety of methods, including the Huisgen cycloaddition reaction , which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions typically require a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which offer advantages in terms of scalability and efficiency. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is used in the study of enzyme inhibitors and receptor binding assays. Its triazole ring is particularly useful in the design of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties and functions.

Mechanism of Action

The mechanism by which 5-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions, leading to the modulation of biological processes.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in various biochemical pathways. Its bromophenyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 5-(3-Bromophenyl)isoxazole

  • 1-(3-Bromophenyl)-1H-1,2,3-triazole

  • 5-(3-Bromophenyl)-1H-tetrazole

Uniqueness: 5-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole stands out due to its specific combination of the bromophenyl group and the triazole ring, which provides unique chemical and biological properties compared to similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-(3-bromophenyl)-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c1-2-6-15-11(8-13-14-15)9-4-3-5-10(12)7-9/h1,3-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDUBVJVNIWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CN=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
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5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
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5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
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5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 5
5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 6
5-(3-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

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